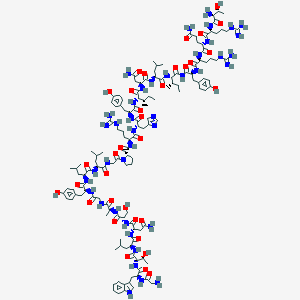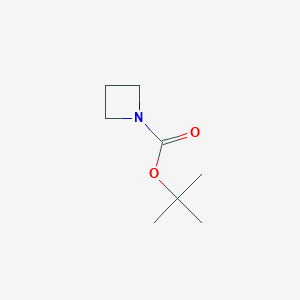
(3S)-3-Methyl-4-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Methyl-4-oxopentanoic acid, also known as Leucine, is an essential amino acid that plays a vital role in protein synthesis and muscle growth. It is one of the three branched-chain amino acids (BCAAs) that make up approximately one-third of muscle protein.
Mécanisme D'action
(3S)-3-Methyl-4-oxopentanoic acid stimulates the mammalian target of rapamycin (mTOR) signaling pathway, which is responsible for regulating protein synthesis and cell growth. This pathway is activated by leucine's interaction with specific receptors in the body, leading to an increase in muscle protein synthesis.
Effets Biochimiques Et Physiologiques
(3S)-3-Methyl-4-oxopentanoic acid has been shown to increase muscle protein synthesis, improve muscle mass and strength, and reduce muscle damage and soreness after exercise. It may also have a positive effect on insulin sensitivity, glucose metabolism, and fat oxidation.
Avantages Et Limitations Des Expériences En Laboratoire
(3S)-3-Methyl-4-oxopentanoic acid is a widely used supplement in the sports and fitness industry, and its effects have been extensively studied in humans and animals. However, there are limitations to using leucine as a research tool, including the potential for confounding factors such as diet and exercise habits.
Orientations Futures
There are several areas of research that could benefit from further investigation into the effects of leucine. These include:
1. The potential therapeutic benefits of leucine for conditions such as muscle wasting, type 2 diabetes, and obesity.
2. The effects of leucine supplementation on different populations, such as older adults and individuals with chronic diseases.
3. The optimal dosage and timing of leucine supplementation for maximal muscle protein synthesis and other physiological effects.
4. The potential for leucine to enhance the effects of other supplements or interventions, such as resistance training.
Conclusion
(3S)-3-Methyl-4-oxopentanoic acid is an essential amino acid with a wide range of potential benefits for muscle growth, metabolic health, and disease prevention. Its effects have been extensively studied in humans and animals, and there is promising evidence for its therapeutic potential. Further research is needed to fully understand the mechanisms of action and optimal use of leucine as a nutritional supplement and therapeutic agent.
Méthodes De Synthèse
(3S)-3-Methyl-4-oxopentanoic acid can be synthesized in the body from alpha-ketoglutarate and isoleucine. However, it is also found in many protein-rich foods, such as meat, dairy, and legumes.
Applications De Recherche Scientifique
(3S)-3-Methyl-4-oxopentanoic acid has been extensively studied for its role in muscle protein synthesis and its potential as a nutritional supplement for athletes and individuals looking to build muscle mass. Research has also shown that leucine may have therapeutic benefits for conditions such as type 2 diabetes, obesity, and muscle wasting.
Propriétés
Numéro CAS |
152419-49-3 |
|---|---|
Nom du produit |
(3S)-3-Methyl-4-oxopentanoic acid |
Formule moléculaire |
C6H10O3 |
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
(3S)-3-methyl-4-oxopentanoic acid |
InChI |
InChI=1S/C6H10O3/c1-4(5(2)7)3-6(8)9/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 |
Clé InChI |
NFIWUVRBASXMGK-BYPYZUCNSA-N |
SMILES isomérique |
C[C@@H](CC(=O)O)C(=O)C |
SMILES |
CC(CC(=O)O)C(=O)C |
SMILES canonique |
CC(CC(=O)O)C(=O)C |
Synonymes |
Pentanoic acid, 3-methyl-4-oxo-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide,N-methyl-4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-N-[3-methyl-1-[(2-pyridinylamino)carbonyl]butyl]-,(S)-](/img/structure/B114880.png)







![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile](/img/structure/B114909.png)



![8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione](/img/structure/B114927.png)
